2-[(3-amino-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-N-(2-phenylethyl)acetamide 2-[(3-amino-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-N-(2-phenylethyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0897015
InChI: InChI=1S/C18H18N4O2S/c19-22-17(24)14-8-4-5-9-15(14)21-18(22)25-12-16(23)20-11-10-13-6-2-1-3-7-13/h1-9H,10-12,19H2,(H,20,23)
SMILES: C1=CC=C(C=C1)CCNC(=O)CSC2=NC3=CC=CC=C3C(=O)N2N
Molecular Formula: C18H18N4O2S
Molecular Weight: 354.4 g/mol

2-[(3-amino-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-N-(2-phenylethyl)acetamide

CAS No.:

Cat. No.: VC0897015

Molecular Formula: C18H18N4O2S

Molecular Weight: 354.4 g/mol

* For research use only. Not for human or veterinary use.

2-[(3-amino-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-N-(2-phenylethyl)acetamide -

Specification

Molecular Formula C18H18N4O2S
Molecular Weight 354.4 g/mol
IUPAC Name 2-(3-amino-4-oxoquinazolin-2-yl)sulfanyl-N-(2-phenylethyl)acetamide
Standard InChI InChI=1S/C18H18N4O2S/c19-22-17(24)14-8-4-5-9-15(14)21-18(22)25-12-16(23)20-11-10-13-6-2-1-3-7-13/h1-9H,10-12,19H2,(H,20,23)
Standard InChI Key ZNBYQXWIYXNPFJ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CCNC(=O)CSC2=NC3=CC=CC=C3C(=O)N2N
Canonical SMILES C1=CC=C(C=C1)CCNC(=O)CSC2=NC3=CC=CC=C3C(=O)N2N

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator